4-(3-chlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole
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Overview
Description
4-(3-chlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a chlorophenyl group, a phenyl group, and a pyrrolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds as follows:
- Preparation of the azide precursor: The azide is synthesized from the corresponding amine by reaction with sodium azide.
- Cycloaddition reaction: The azide is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
4-(3-chlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used as a probe to study biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with cellular processes by modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole: Lacks the pyrrolyl group, which may affect its biological activity and chemical reactivity.
4-(3-chlorophenyl)-1-phenyl-5-methyl-1H-1,2,3-triazole: Contains a methyl group instead of a pyrrolyl group, leading to different physical and chemical properties.
Uniqueness
4-(3-chlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is unique due to the presence of the pyrrolyl group, which can enhance its binding affinity to biological targets and improve its solubility and stability
Properties
IUPAC Name |
4-(3-chlorophenyl)-1-phenyl-5-pyrrol-1-yltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4/c19-15-8-6-7-14(13-15)17-18(22-11-4-5-12-22)23(21-20-17)16-9-2-1-3-10-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFNPDAHZRJTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC(=CC=C3)Cl)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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